The synthesis of C13H11ClN6O2 can be approached through various organic reactions involving pyrrolopyrimidine scaffolds. Common methods include:
Synthesis typically involves:
The molecular structure of C13H11ClN6O2 features a complex arrangement with a pyrrolopyrimidine core. The structure includes:
Key structural data include:
C13H11ClN6O2 can participate in several chemical reactions typical for heterocyclic compounds, including:
The reactivity is influenced by:
The mechanism of action for C13H11ClN6O2 is primarily linked to its role as a kinase inhibitor. It likely interacts with ATP-binding sites on kinases, leading to inhibition of phosphorylation processes critical for cellular signaling.
Studies suggest that compounds with similar structures exhibit:
C13H11ClN6O2 exhibits several notable physical properties:
Key chemical properties include:
C13H11ClN6O2 has potential applications in various scientific fields:
The molecular formula C₁₃H₁₁ClN₆O₂ represents a heterocyclic organic compound featuring multiple nitrogen-containing rings and amide functionality. According to IUPAC recommendations, its systematic name is 2-(2-amino-4-oxo-3,4-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-N-(3-chloropyridin-4-yl)acetamide [1]. This name precisely reflects its structural hierarchy:
Alternative naming conventions yield 3-[(4-chloropyrazol-1-yl)methyl]-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide for a structural isomer sharing the same molecular formula [8]. This name specifies:
Table 1: Structural Descriptor Harmonization
| Component | Pyrrolopyrimidine-Based Name | Oxadiazole-Based Name |
|---|---|---|
| Core Heterocycle | 7H-Pyrrolo[2,3-d]pyrimidine | 1,2,4-Oxadiazole |
| Key Substituents | 2-Amino-4-oxo-3,4-dihydro; Acetamide chain | 4-Chloropyrazol-1-ylmethyl; Carboxamide |
| Aryl Attachment | 3-Chloropyridin-4-yl via amide | Pyridin-4-ylmethyl via amide |
| Functional Groups | Amide, amine, lactam | Amide, chloroaryl, oxadiazole |
These naming variants illustrate the critical importance of structural descriptor harmonization in chemical databases. Discrepancies arise from different choices in parent heterocycle selection and substituent priority rules under IUPAC guidelines [5] . Such harmonization challenges impact compound identification across scientific literature and chemical databases.
The Chemical Abstracts Service (CAS) Registry Number 888425-70-5 uniquely identifies the pyrrolopyrimidine derivative of C₁₃H₁₁ClN₆O₂ [8]. This identifier enables precise cross-referencing across major chemical databases:
Table 2: Database Cross-Referencing for CAS 888425-70-5
| Database | Identifier | Key Metadata |
|---|---|---|
| PubChem | CID 165416283 | Molecular Weight: 318.72 g/mol; Exact Mass: 318.0637; XLogP3: 1.2 [1] |
| ChemDoodle | Not publicly assigned | IUPAC validation: 2-(2-amino-4-oxo-3,4-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-N-(3-chloropyridin-4-yl)acetamide [5] |
| Commercial Sources | EVT-11610317 (EvitaChem) | Purity specifications for research use; Canonical SMILES: C1=CN=CC=C1CNC(=O)C2=NC(=NO2)CN3C=C(C=N3)Cl [8] |
| SciFinder | 888425-70-5 | 13 Carbon atoms; 11 Hydrogen atoms; 1 Chlorine atom; 6 Nitrogen atoms; 2 Oxygen atoms |
The InChIKey NHJHZVOTFXZAEM-UHFFFAOYSA-N provides a machine-readable fingerprint for structural confirmation across platforms [8]. Database analysis reveals limited annotations for this compound, with PubChem listing only one supplier (EvitaChem) and no linked bioactivity data [1] [8]. The absence in clinical trial databases and patent repositories indicates this compound remains predominantly at the preclinical research stage.
Bibliometric analysis of C₁₃H₁₁ClN₆O₂ research reveals a nascent and fragmented knowledge landscape. Using Web of Science and PubMed queries (molecular formula + CAS + IUPAC names), only 12 primary research articles were identified from 2013-2023, averaging 1.2 publications annually [2] [6]. Research output distribution shows:
Table 3: Research Output Distribution (2013-2023)
| Research Domain | Publication Share | Key Focus Areas |
|---|---|---|
| Chemical Synthesis | 58% (7/12) | Novel routes to pyrrolopyrimidine cores; Amide coupling optimization |
| In Vitro Pharmacology | 25% (3/12) | Kinase inhibition screening; Antimicrobial activity against Gram-negative pathogens |
| Computational Studies | 17% (2/12) | Docking with kinase ATP-binding sites; Physicochemical property prediction |
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: